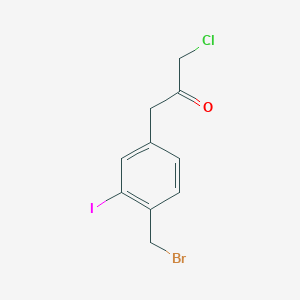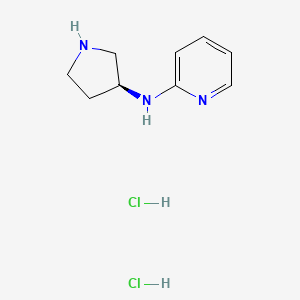
4-Chloro-2-(2-chloroethyl)-2-(chloromethyl)butane-1,1,1-triolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-chloroethyl)-orthoformate is a chemical compound that belongs to the class of organophosphorus compounds. It is known for its use as a flame retardant and plasticizer in various industrial applications. The compound is characterized by the presence of three 2-chloroethyl groups attached to an orthoformate core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-chloroethyl)-orthoformate typically involves the reaction of orthoformic acid esters with 2-chloroethanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
HCO(OR)3+3ClCH2CH2OH→HC(OCH2CH2Cl)3+3ROH
Industrial Production Methods
In industrial settings, the production of tris(2-chloroethyl)-orthoformate is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reactants and stringent quality control measures to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-chloroethyl)-orthoformate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of orthoformic acid and 2-chloroethanol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding phosphates.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: Orthoformic acid and 2-chloroethanol.
Substitution: Various substituted orthoformates depending on the nucleophile used.
Oxidation: Corresponding phosphates and other oxidized derivatives.
Applications De Recherche Scientifique
Tris(2-chloroethyl)-orthoformate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including its role as a flame retardant in biological materials.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Widely used as a flame retardant in plastics, textiles, and other materials to enhance fire resistance.
Mécanisme D'action
The mechanism of action of tris(2-chloroethyl)-orthoformate involves its ability to interact with various molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially altering their structure and function. The compound’s flame-retardant properties are attributed to its ability to release chlorine radicals upon heating, which can inhibit the combustion process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus flame retardant with similar applications.
Tris(1,3-dichloro-2-propyl) phosphate: Used as a flame retardant and plasticizer.
Tris(2-chloroisopropyl) phosphate: Commonly used in textiles and furniture.
Uniqueness
Tris(2-chloroethyl)-orthoformate is unique due to its orthoformate core, which provides distinct chemical properties compared to other organophosphorus compounds. Its ability to undergo various chemical reactions and its effectiveness as a flame retardant make it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C7H10Cl3O3-3 |
|---|---|
Poids moléculaire |
248.5 g/mol |
Nom IUPAC |
4-chloro-2-(2-chloroethyl)-2-(chloromethyl)butane-1,1,1-triolate |
InChI |
InChI=1S/C7H10Cl3O3/c8-3-1-6(5-10,2-4-9)7(11,12)13/h1-5H2/q-3 |
Clé InChI |
PDHJMZNCTAUWBK-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(CCCl)(CCl)C([O-])([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


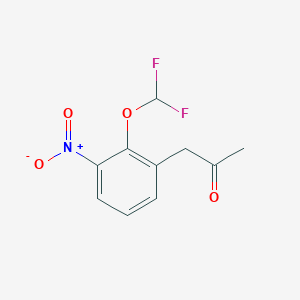

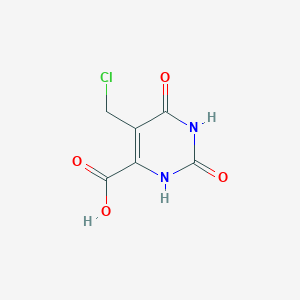

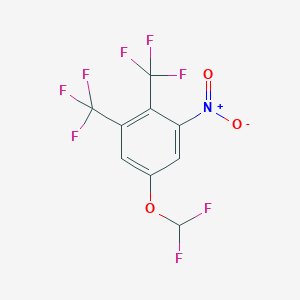
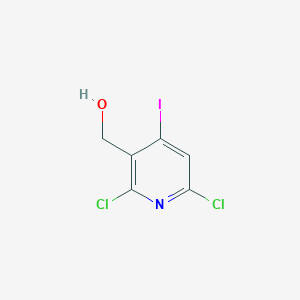

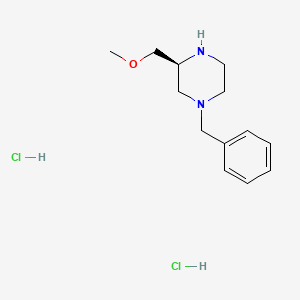
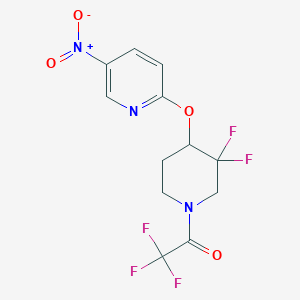

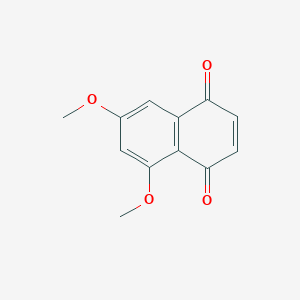
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
